molecular formula C17H16FN5O2S B12143045 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acet amide

2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acet amide

Cat. No.: B12143045
M. Wt: 373.4 g/mol
InChI Key: MLRKGCZLRFYOQS-UHFFFAOYSA-N
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Description

2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acet amide is a complex organic compound that features a triazole ring, a fluorophenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acet amide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the triazole ring, introduction of the fluorophenyl group, and subsequent coupling with the methoxyphenyl group. Common reagents used in these reactions include hydrazine derivatives, fluorobenzene, and methoxybenzene .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acet amide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could introduce new aromatic or aliphatic groups .

Scientific Research Applications

2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acet amide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acet amide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[4-amino-5-(2-fluorophenyl)(1,2,4-triazol-3-ylthio)]-N-(2-methoxyphenyl)acet amide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C17H16FN5O2S

Molecular Weight

373.4 g/mol

IUPAC Name

2-[[4-amino-5-(2-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C17H16FN5O2S/c1-25-14-9-5-4-8-13(14)20-15(24)10-26-17-22-21-16(23(17)19)11-6-2-3-7-12(11)18/h2-9H,10,19H2,1H3,(H,20,24)

InChI Key

MLRKGCZLRFYOQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3F

Origin of Product

United States

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